2-(4-Bromophenyl)-2-morpholinoacetic acid
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Overview
Description
2-(4-Bromophenyl)-2-morpholinoacetic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a morpholinoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The resulting 4-bromophenylacetic acid is then reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromobenzaldehyde, while reduction could produce 4-bromophenylethanol.
Scientific Research Applications
2-(4-Bromophenyl)-2-morpholinoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the morpholinoacetic acid moiety.
2-(4-Bromophenyl)propionic acid: Similar structure but with a propionic acid group instead of morpholinoacetic acid.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and is used in antimicrobial and anticancer research.
Uniqueness
2-(4-Bromophenyl)-2-morpholinoacetic acid is unique due to the presence of both the bromophenyl and morpholinoacetic acid groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C12H14BrNO3 |
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Molecular Weight |
300.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C12H14BrNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
InChI Key |
WNRRYWUZPNTUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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